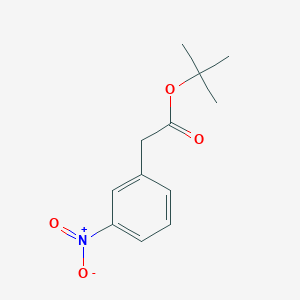

Tert-butyl 2-(3-nitrophenyl)acetate

Description

Tert-butyl 2-(3-nitrophenyl)acetate (CAS: 180150-74-7), also known as 3-nitrophenylacetic acid tert-butyl ester, is an ester derivative of 3-nitrophenylacetic acid. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.26 g/mol. The compound features a meta-nitro-substituted phenyl ring attached to an acetate group esterified with a tert-butyl moiety. This structure confers distinct steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized aromatic systems .

Properties

IUPAC Name |

tert-butyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-nitrophenyl)acetate typically involves the esterification of 2-(3-nitrophenyl)acetic acid with tert-butanol. A common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves the reaction of 2-(3-nitrophenyl)acetic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 2-(3-aminophenyl)acetate.

Substitution: Formation of nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(3-nitrophenyl)acetate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-nitrophenyl)acetate involves its interaction with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular components. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

| Compound Name | CAS | Nitro Position | Ester Group | Molecular Formula |

|---|---|---|---|---|

| tert-Butyl 2-(3-nitrophenyl)acetate | 180150-74-7 | 3-nitro | tert-butyl | C₁₂H₁₅NO₄ |

| Ethyl 2-(3-nitrophenyl)acetate | 14318-64-0 | 3-nitro | ethyl | C₁₀H₁₁NO₄ |

| Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 | 4-nitro | methyl | C₉H₉NO₄ |

| tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate | - | 4-nitro | tert-butyl* | C₁₅H₁₉NO₅ |

Electronic Effects :

- The meta-nitro group in this compound induces moderate electron-withdrawing effects, influencing reactivity in electrophilic substitutions.

- Para-nitro analogs (e.g., methyl 2-(4-nitrophenyl)acetate) exhibit stronger resonance effects, altering charge distribution and reaction pathways .

Physicochemical Properties

- Lipophilicity: The tert-butyl group enhances lipophilicity compared to methyl or ethyl esters, improving solubility in nonpolar solvents .

- Crystallinity : tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate exhibits a well-defined crystal lattice (R factor = 0.061) due to weak hydrogen-bonding interactions between nitro and ester groups .

- Stability : Bulkier tert-butyl esters resist hydrolysis better than methyl/ethyl analogs under basic conditions .

Steric Effects :

- The tert-butyl group in this compound hinders nucleophilic attack at the ester carbonyl, slowing reactions like transesterification compared to less hindered analogs .

Biological Activity

Tert-butyl 2-(3-nitrophenyl)acetate is a compound of interest in medicinal and biological chemistry due to its potential biological activities and applications. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butyl ester group attached to a 3-nitrophenyl moiety. The presence of the nitro group on the aromatic ring is significant as it can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 3-nitrophenol in the presence of a base such as potassium carbonate. This method yields the compound with good efficiency, allowing for further modifications to explore its biological activity.

Antimicrobial Properties

Studies have indicated that derivatives of nitrophenol compounds exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, research demonstrated that similar nitro-substituted phenolic compounds possess significant antibacterial properties, suggesting potential uses in developing antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes. Nitro-substituted compounds are known to interact with enzyme active sites, potentially leading to inhibition. For example, related compounds have shown effectiveness against urease enzymes, which are crucial in various biological processes . The mechanism often involves binding to the enzyme's active site, thereby preventing substrate access.

Anti-inflammatory and Anticancer Potential

Research into the pharmacological properties of this compound suggests it may exhibit anti-inflammatory and anticancer activities. Compounds with similar structures have been associated with modulating inflammatory pathways and inhibiting cancer cell proliferation . The nitro group is believed to play a crucial role in these activities by affecting cellular signaling pathways.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Interaction : Binding to specific enzymes or receptors, leading to inhibition or modulation of their activity.

- Reactive Oxygen Species (ROS) Generation : Some nitro compounds can induce oxidative stress within cells, contributing to their cytotoxic effects against cancer cells.

- Cell Signaling Pathways : Alteration of signaling cascades involved in inflammation and cell growth.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Tert-butyl 2-(4-nitrophenoxy)acetate | Moderate urease inhibition | Different nitro position affects activity |

| Ethyl 2-(3-amino-4-nitrophenyl)acetate | Higher solubility, varied reactivity | Ethyl group alters sterics and solubility |

| Tert-butyl 2-(3-amino-4-nitrophenyl)acetate | Enhanced enzyme inhibition | Presence of amino group increases potency |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various nitro-substituted phenolic compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Enzyme Inhibition : Research on related compounds demonstrated effective inhibition of urease enzymes, with implications for treating conditions like kidney stones. This compound showed promising results in preliminary assays .

- Cancer Cell Studies : In vitro studies revealed that derivatives with similar structures could inhibit proliferation in cancer cell lines, indicating that this compound may also possess anticancer properties worth exploring further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.